N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with a 2-fluorobenzenesulfonamide moiety. Its synthesis likely involves sequential functionalization of the tetrahydroquinoline scaffold, similar to methods described for analogous compounds .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSVIDCEWJRNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the fluorobenzenesulfonamide moiety. Common reagents used in these reactions include benzoyl chloride, tetrahydroquinoline, and fluorobenzenesulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced tetrahydroquinoline derivatives.
Substitution: Formation of substituted fluorobenzenesulfonamide derivatives.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide can be contextualized by comparing it to related tetrahydroquinoline sulfonamide derivatives. Key differences lie in substituent groups, synthetic yields, and biological targets.
Table 1: Structural Comparison of Tetrahydroquinoline Sulfonamide Derivatives
Key Observations
Substituent Diversity :
- The benzoyl group in the target compound contrasts with trifluoroacetyl (), methyl/2-oxo (), and propylsulfonyl () groups at position 1. These substitutions influence steric bulk, electronic properties, and binding interactions. For example, the trifluoroacetyl group () may enhance metabolic resistance due to its electron-withdrawing nature, while the propylsulfonyl group () could improve solubility .
- At position 6, the 2-fluorobenzenesulfonamide motif is shared with ’s compound, suggesting a conserved pharmacophore for target engagement. In contrast, ’s 3d uses a cyclohexylbenzenesulfonamide , which may increase hydrophobicity and membrane permeability .
The target compound’s synthesis would likely require similar sulfonylation and acylation steps, with benzoyl chloride as a key reagent .
Biological Activity: The trifluoroacetyl derivative () inhibits acyl CoA monoacylglycerol acyltransferase 2, a lipid metabolism enzyme, while the cyclohexylbenzenesulfonamide (3d, ) targets bromodomains involved in epigenetic regulation. This highlights how substituent variations redirect biological activity. The target compound’s benzoyl group may favor interactions with hydrophobic binding pockets, analogous to 3d’s cyclohexyl group .
Analytical Data :
- NMR Shifts : ’s 3d shows distinct proton environments (e.g., δ 10.10 for sulfonamide NH, δ 3.15 for methyl group), which differ from the target compound’s expected benzoyl aromatic signals (~δ 7.5–8.0) and fluorine-induced deshielding .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]<sup>+</sup>) would differ from 3d’s m/z 399 due to the benzoyl group’s higher molecular weight .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydroquinoline moiety linked to a benzoyl group and a sulfonamide functional group. The presence of the fluorine atom on the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown promising antifungal activity. A study demonstrated that certain N-substituted benzoyl-tetrahydroquinoline derivatives exhibited fungicidal activities against various fungal strains, with some compounds outperforming established fungicides like flutolanil .
Table 1: Antifungal Activity of Tetrahydroquinoline Derivatives
| Compound | Target Fungi | EC50 (mg/L) |
|---|---|---|
| 5n | Valsa mali | 3.44 |
| 5n | Sclerotinia sclerotiorum | 2.63 |
| Flutolanil | Sclerotinia sclerotiorum | 29.52 |
Enzyme Inhibition
The sulfonamide group in this compound suggests potential as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases .
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, the combination of the benzoyl and sulfonamide groups suggests that it may inhibit specific enzymes or interact with cellular receptors involved in signaling pathways.
Case Study 1: Antifungal Activity Evaluation
In a comparative study on the antifungal efficacy of various tetrahydroquinoline derivatives, this compound was evaluated alongside other compounds. The study utilized in vitro bioassays to measure the minimum inhibitory concentrations (MIC) against several fungal pathogens. Results indicated that this compound demonstrated significant antifungal activity comparable to leading antifungal agents.
Case Study 2: Enzyme Interaction Studies
Molecular docking studies have been conducted to predict how this compound interacts with AChE. The docking results revealed stable binding within the active site of the enzyme, suggesting potential for therapeutic applications in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
